C21H25NO3S

opioid receptor pharmacology radioligand binding assay structure-activity relationship

C21H25NO3S is the molecular formula for nalmefene (CAS 55096-26-9), a synthetic morphinan derivative and universal opioid receptor antagonist. Structurally, nalmefene is a 6-methylene analogue of naltrexone, a modification that confers distinct receptor binding kinetics and functional selectivity compared to other opioid antagonists in its class.

Molecular Formula C21H25NO3S
Molecular Weight 371.5 g/mol
Cat. No. B7764452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H25NO3S
Molecular FormulaC21H25NO3S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)O
InChIInChI=1S/C21H25NO3S/c1-12-7-5-6-8-14(12)18(23)22-19-17(20(24)25)15-10-9-13(21(2,3)4)11-16(15)26-19/h5-8,13H,9-11H2,1-4H3,(H,22,23)(H,24,25)
InChIKeyAEQPUDJFCPDKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nalmefene (C21H25NO3S) for Opioid Receptor Research & Antagonist Procurement: Compound Identity & Pharmacological Class


C21H25NO3S is the molecular formula for nalmefene (CAS 55096-26-9), a synthetic morphinan derivative and universal opioid receptor antagonist [1]. Structurally, nalmefene is a 6-methylene analogue of naltrexone, a modification that confers distinct receptor binding kinetics and functional selectivity compared to other opioid antagonists in its class [2]. As an approved drug (EMA 2013, FDA 2023), nalmefene is employed clinically for alcohol use disorder and opioid overdose reversal, but its unique pharmacological fingerprint—spanning mu (μ), kappa (κ), and delta (δ) opioid receptors—positions it as a critical tool compound for probing opioid receptor biology and developing next-generation analgesics and addiction therapeutics [3].

Why Nalmefene (C21H25NO3S) Cannot Be Substituted with Naltrexone or Naloxone in Research & Clinical Procurement


Although nalmefene, naltrexone, and naloxone share a common morphinan scaffold and are all classified as opioid receptor antagonists, their functional selectivity profiles diverge critically at the κ-opioid receptor: nalmefene acts as a partial agonist, whereas naltrexone is a full antagonist and naloxone is a competitive antagonist [1]. This mechanistic distinction translates into differential downstream signalling, distinct responder subpopulations in alcohol use disorder, and divergent clinical efficacy in specific overdose scenarios [2]. Furthermore, nalmefene's 6-methylene substitution extends its plasma half-life to approximately 11 hours, compared to 60–90 minutes for naloxone and approximately 4–10 hours for naltrexone, directly impacting dosing frequency, the risk of renarcotization, and suitability for long-acting opioid overdose reversal [3]. Simply interchanging these agents without accounting for these quantitative pharmacological differences risks compromised experimental reproducibility and suboptimal therapeutic outcomes.

Nalmefene (C21H25NO3S) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Naltrexone and Naloxone


Mu-Opioid Receptor Binding Affinity: Nalmefene Matches Naltrexone, Outperforms Naloxone by 4-Fold

In direct head-to-head competition binding assays using rat brain homogenates, nalmefene demonstrated equipotent binding to the central μ-opioid receptor compared to naltrexone, while both significantly outperformed naloxone [1]. At the μ receptor, nalmefene and naltrexone each exhibited an IC50 of 1.0 nM, whereas naloxone required a 4-fold higher concentration (IC50 ≈ 4.0 nM) to achieve equivalent displacement of [3H]-dihydromorphine [1]. At κ and δ sites, nalmefene's IC50 values were 'somewhat lower' (i.e., more potent) than naltrexone's and 'considerably lower' than naloxone's, though exact numerical values for κ and δ were not tabulated in the original publication [1].

opioid receptor pharmacology radioligand binding assay structure-activity relationship

Functional Selectivity at Kappa-Opioid Receptors: Nalmefene Is a Partial Agonist, Naltrexone Is a Full Antagonist

A critical mechanistic distinction between nalmefene and its closest structural analog naltrexone lies at the κ-opioid receptor. Using [35S]GTPγS functional binding assays in cloned human κ-opioid receptors expressed in CHO cells, Bart et al. (2005) demonstrated that nalmefene possesses partial agonist properties at κ receptors, whereas naltrexone behaves as a full antagonist at this subtype [1]. This functional divergence was confirmed in vivo: in a double-blind, placebo-controlled human volunteer study (n=33), intravenous nalmefene at 3 mg and 10 mg produced statistically significant elevations in serum prolactin—a biomarker of tuberoinfundibular dopamine suppression via κ-receptor activation—compared to placebo (p<0.002 for 3 mg; p<0.0005 for 10 mg), with no significant dose-response difference between the two nalmefene doses [1]. Naltrexone, in contrast, does not produce this prolactin elevation, consistent with its lack of κ-agonist activity.

kappa opioid receptor partial agonism functional selectivity prolactin biomarker

Fentanyl-Induced Respiratory Depression Reversal: Nalmefene IM 1.5 mg Achieves >2× Greater Minute Ventilation Increase vs Intranasal Naloxone 4 mg

In a randomized, 4-period, 2-treatment crossover replicate-design study (n=24 healthy moderately-experienced opioid users), intramuscular nalmefene 1.5 mg administered by auto-injector was directly compared to intranasal naloxone 4 mg for reversal of fentanyl-induced respiratory depression under steady-state fentanyl agonism [1]. At the primary endpoint of 5 minutes post-dose, nalmefene produced a minute ventilation (MV) increase of 4.59 L/min, more than twice the 1.99 L/min increase observed with naloxone (P<0.0001) [1]. Nalmefene demonstrated statistical superiority over naloxone at 5, 10, 15, 20, and 30 minutes, with non-inferiority confirmed at 2.5 and 90 minutes [1]. Additionally, the time-course of mean antagonist plasma concentrations correlated with MV increases, peaking at approximately 5–10 minutes for nalmefene compared to 20–30 minutes for naloxone, indicating a faster onset of maximal effect [1].

opioid overdose reversal fentanyl respiratory depression minute ventilation pharmacodynamics

Alcohol Use Disorder Responder Subpopulations: Nalmefene and Naltrexone Show Efficacy in Distinct, Non-Overlapping Patient Subgroups

A within-subject, head-to-head preclinical comparison using a mouse model of operant ethanol self-administration (n=56 male C57BL/6J) directly assessed the relative efficacy of nalmefene (0.1 mg/kg i.p.) versus naltrexone (1.0 mg/kg i.p.) [1]. While aggregate analysis showed both drugs similarly reduced ethanol consumption, individual-level analysis revealed that nalmefene- and naltrexone-induced reductions in drinking were driven by fully separate, non-overlapping subpopulations: animals responding beneficially to nalmefene showed no response to naltrexone, and vice versa [1]. A machine learning predictive model trained on circulating biogenic amine biomarkers achieved high-accuracy classification of nalmefene- versus naltrexone-responders, enabling prospective identification of which compound will be effective for a given individual [1].

alcohol use disorder precision medicine biomarker prediction responder subpopulation

Hepatotoxicity Risk: Nalmefene Shows No Dose-Dependent Liver Toxicity, in Contrast to Naltrexone

Across multiple clinical studies and pharmacovigilance reports, nalmefene has not been associated with dose-dependent hepatotoxicity or clinically apparent liver injury, representing a key safety differentiator from naltrexone [1][2]. Naltrexone carries a well-documented risk of dose-dependent hepatocellular injury, with elevated serum transaminases observed in some patients, particularly at higher doses, which has led to contraindications in patients with acute hepatitis or liver failure [1]. In a double-blind, placebo-controlled study of oral nalmefene for alcohol dependence (n=105), no dose-dependent association with liver toxicity was observed, including in patients with pre-existing liver disorders [2]. This safety advantage is further supported by a distinct metabolic pathway: nalmefene is primarily cleared via glucuronide conjugation (UGT2B7) without significant CYP450 involvement, whereas naltrexone undergoes more extensive Phase I oxidative metabolism [3].

hepatotoxicity drug safety liver enzyme elevation adverse drug reaction

Extended Duration of Action: Nalmefene Half-Life ~11 Hours vs Naloxone ~1–1.5 Hours, Reducing Renarcotization Risk

Nalmefene possesses a substantially longer elimination half-life and duration of action compared to naloxone, a critical pharmacokinetic differentiator for opioid overdose reversal applications [1][2]. Pharmacokinetic studies in healthy volunteers demonstrate a mean terminal elimination half-life of approximately 10.8 hours for nalmefene (1 mg IV) in younger subjects (19–32 years) and 9.4 hours in elderly subjects (62–80 years), compared to approximately 60–90 minutes for naloxone [1][2]. Clinically, nalmefene has been shown to reverse opioid intoxication for up to 8 hours, reducing the need for continuous monitoring and repeated naloxone dosing [1]. At the 5-minute post-reversal timepoint in a methadone-sedated working dog model, nalmefene reduced sedation scores to 2.2/14, compared to 1.9/14 for naloxone and 1.9/14 for naltrexone (all significantly lower than the 11.8/14 saline control; p<0.001), with reversal maintained for the full 6-hour study duration [3].

pharmacokinetics half-life duration of action renarcotization opioid overdose

Optimal Research & Industrial Application Scenarios for Nalmefene (C21H25NO3S) Based on Quantitative Differentiation Evidence


Precision Alcohol Use Disorder Research: Identifying Nalmefene-Specific Responder Subpopulations via Biomarker Stratification

Based on the preclinical evidence that nalmefene and naltrexone exhibit efficacy in fully distinct, non-overlapping subpopulations , nalmefene should be prioritized as a core tool compound in AUD research programs employing biomarker-stratified or precision medicine designs. Procurement should be coupled with companion biogenic amine profiling to prospectively classify subjects into predicted nalmefene-responder and naltrexone-responder groups, enabling head-to-head validation studies that can translate the murine predictive model into human clinical stratification algorithms .

Fentanyl and Synthetic Opioid Overdose Reversal: Emergency Medicine & Preclinical Toxicology Studies

Given the >2-fold greater minute ventilation increase (4.59 L/min vs 1.99 L/min at 5 min; P<0.0001) and faster time to peak effect (5–10 min vs 20–30 min) demonstrated by nalmefene 1.5 mg IM compared to intranasal naloxone 4 mg in a controlled fentanyl-induced respiratory depression model [1], nalmefene is the preferred antagonist for research programs investigating reversal strategies against high-potency synthetic opioids (fentanyl, carfentanil, nitazenes). Procurement for emergency medicine protocols and preclinical overdose models should favor nalmefene when rapid, robust, and sustained ventilation restoration is the primary endpoint [1].

Kappa-Opioid Receptor Functional Studies: Partial Agonist Tool Compound for Depression, Stress, and Addiction Research

Nalmefene's unique functional selectivity as a partial κ-opioid receptor agonist—confirmed by [35S]GTPγS binding assays and in vivo serum prolactin elevation (p<0.0005 at 10 mg IV vs placebo)—distinguishes it from naltrexone's full κ-antagonist profile [2]. This makes nalmefene an essential tool compound for laboratories investigating κ-opioid receptor-mediated modulation of dopaminergic tone in depression, anxiety, and stress-related disorders. Procurement should be directed toward research programs exploring the therapeutic potential of κ partial agonism without the dysphoric and psychotomimetic effects associated with full κ agonists [2].

Hepatic Impairment Patient Studies & Long-Term Safety Pharmacology Programs

The absence of dose-dependent hepatotoxicity with nalmefene, contrasted with naltrexone's documented risk of hepatocellular injury and ~15% adverse event-related discontinuation rate, positions nalmefene as the preferred opioid antagonist for research and clinical programs involving patients with compromised hepatic function or those requiring chronic antagonist therapy [3][4]. Procurement for safety pharmacology studies, long-term toxicology protocols, and clinical trials enrolling hepatically vulnerable populations should default to nalmefene to minimize liver-related adverse events and protocol deviations [3][4].

Quote Request

Request a Quote for C21H25NO3S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.